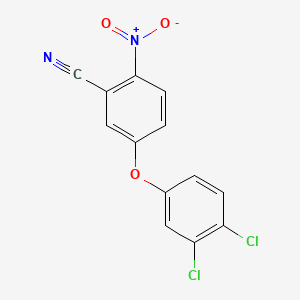

Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro-

Description

Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is a substituted aromatic nitrile characterized by:

- Molecular formula: $ \text{C}{13}\text{H}{6}\text{Cl}{2}\text{N}{2}\text{O}_{3} $ (estimated based on structural analogs).

- Functional groups: A nitrile (-CN) at position 1, a nitro (-NO$2$) group at position 2, and a 3,4-dichlorophenoxy ether (-O-C$6$H$3$Cl$2$) at position 5.

- Potential applications: Likely agrochemical or herbicide precursor, inferred from analogs like bifenox and lactofen .

Properties

CAS No. |

38710-80-4 |

|---|---|

Molecular Formula |

C13H6Cl2N2O3 |

Molecular Weight |

309.10 g/mol |

IUPAC Name |

5-(3,4-dichlorophenoxy)-2-nitrobenzonitrile |

InChI |

InChI=1S/C13H6Cl2N2O3/c14-11-3-1-10(6-12(11)15)20-9-2-4-13(17(18)19)8(5-9)7-16/h1-6H |

InChI Key |

MWNWLTXLUKDENH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (Phenoxy Substitution)

The primary synthetic approach to Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- involves the reaction of a 2-halo-5-nitrobenzonitrile with a substituted phenol, specifically 3,4-dichlorophenol, in the presence of a strong alkaline agent to form the phenate salt. This method is well-documented in patent US4254144A and involves the following key features:

- Reactants : 2-chloro-5-nitrobenzonitrile and 3,4-dichlorophenol.

- Alkaline Agent : Alkali metal hydroxides or carbonates (e.g., sodium hydroxide or potassium carbonate) to generate the phenate salt.

- Solvent : Inert organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

- Reaction Conditions : Temperature range of 60°C to 100°C, reaction time typically 2 to 4 hours.

- Stoichiometry : Equimolar proportions of reactants are preferred for optimal yield.

- Mechanism : The phenate ion acts as a nucleophile, displacing the halogen (chlorine) on the 2-halo-5-nitrobenzonitrile to form the ether linkage.

This method yields Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- efficiently with excellent purity and yield under mild to moderate conditions.

| Parameter | Details |

|---|---|

| Reactants | 2-chloro-5-nitrobenzonitrile, 3,4-dichlorophenol |

| Alkaline Agent | Sodium hydroxide, potassium carbonate |

| Solvent | Dimethyl sulfoxide, acetonitrile |

| Temperature | 60°C to 100°C |

| Reaction Time | 2 to 4 hours |

| Stoichiometry | Equimolar |

| Yield | Excellent (typically >80%) |

Cyanation of Nitro-Substituted Chlorobenzenes

Another critical step in the synthesis of related benzonitrile derivatives involves the cyanation of nitro-substituted chlorobenzenes to introduce the nitrile group. This is relevant for preparing the 2-halo-5-nitrobenzonitrile intermediate used in the phenoxy substitution step.

- Starting Material : 1,2-dichloro-3-nitrobenzene.

- Reagents : Sodium cyanide and copper cyanide or copper chloride as catalysts.

- Solvent : Aprotic amides such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone.

- Conditions : Heating at 100°C to 200°C for 5 to 10 hours.

- Outcome : Formation of 2-chloro-5-nitrobenzonitrile with high conversion (>99%).

This cyanation process is essential for preparing the key intermediate that undergoes nucleophilic substitution with 3,4-dichlorophenol.

| Parameter | Details |

|---|---|

| Starting Material | 1,2-dichloro-3-nitrobenzene |

| Cyanation Agents | Sodium cyanide, copper cyanide/chloride |

| Solvent | DMF, DMSO, N-methylpyrrolidone |

| Temperature | 100°C to 200°C |

| Reaction Time | 5 to 10 hours |

| Conversion | >99% |

Notes on Reaction Optimization and Purification

- The alkaline agent concentration must be sufficient to fully convert the phenol to its phenate salt to drive the substitution reaction efficiently.

- The reaction mixture is typically stirred under inert atmosphere to prevent oxidation.

- Post-reaction, the product is isolated by standard organic workup procedures including solvent extraction, washing with aqueous sodium carbonate to neutralize residual acids, and purification by recrystallization or chromatography.

- Use of activated charcoal during purification can help remove colored impurities.

- Reaction parameters such as temperature and solvent choice can be optimized to improve yield and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyanation | 1,2-dichloro-3-nitrobenzene + NaCN + CuCN/CuCl in DMF, 100-200°C, 5-10 h | 2-chloro-5-nitrobenzonitrile | High conversion, key intermediate |

| 2 | Nucleophilic Aromatic Substitution | 2-chloro-5-nitrobenzonitrile + 3,4-dichlorophenol + NaOH in DMSO, 60-100°C, 2-4 h | Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- | Excellent yield, mild conditions |

Research Findings and Practical Considerations

- The phenoxy substitution reaction is highly selective and proceeds efficiently under mild conditions, making it suitable for scale-up.

- The use of aprotic polar solvents like DMSO enhances the nucleophilicity of the phenate ion and solubilizes both reactants.

- The cyanation step requires careful control of temperature and reaction time to avoid side reactions and ensure high purity of the nitrile intermediate.

- The overall synthetic route is robust and has been validated in patent literature with detailed reaction conditions and yields.

- The compound’s antiviral activity underscores the importance of maintaining high purity and structural integrity during synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or other strong oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Oxidized products: with varying oxidation states.

Substituted derivatives: with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound has been studied for its potential antiviral properties. It has shown activity against picornaviruses, making it a candidate for further investigation in antiviral drug development .

Medicine: The compound’s antiviral properties have led to research into its potential use as a therapeutic agent for viral infections. Its ability to inhibit virus replication at specific stages of the viral life cycle is of particular interest .

Industry: In the industrial sector, Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- involves its interaction with viral replication processes. The compound inhibits the replication of picornaviruses by interfering with early stages of the virus-host cell interaction. This inhibition prevents the synthesis of viral RNA, thereby reducing virus yield and cytopathic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key attributes of the target compound with structurally related analogs:

Key Differences and Implications

Substituent Positions: The 3,4-dichlorophenoxy group in the target compound vs. 2,4-dichlorophenoxy in bifenox analogs (e.g., CAS 53774-07-5) : The chlorine positions influence herbicidal selectivity and environmental persistence. 3,4-Substitution may reduce photodegradation compared to 2,4-substituted analogs.

Functional Groups: Nitrile (-CN) vs. Ester Groups: Lactofen (CAS 77501-63-4) and methyl esters (e.g., C${14}$H$9$Cl$2$NO$5$) are more hydrolytically stable than free acids, enabling prolonged herbicidal activity .

Physical Properties: The target compound’s estimated molecular weight (~309.1 g/mol) is lower than bifenox (328.1 g/mol) due to the absence of a carboxylic acid group. This may affect volatility and formulation methods. Lactofen’s trifluoromethyl group increases molecular weight (502.2 g/mol) and enhances bioactivity against resistant weeds .

Regulatory and Safety Profiles :

- Lactofen is regulated under EPCRA Section 313 with a 1.0% de minimis threshold due to its toxicity . The target compound’s nitrile group may alter metabolic pathways, requiring independent toxicity studies.

Biological Activity

Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- (CAS No. 38710-80-4) is a compound of significant interest due to its biological activity, particularly in the context of its use as a herbicide and its effects on human cell lines. This article reviews the existing literature on its cytotoxic properties, mechanisms of action, and potential environmental impacts.

Overview of Benzonitrile Derivatives

Benzonitrile derivatives, including the compound , have been widely studied for their herbicidal properties. The structural features of these compounds often correlate with their biological activities. The presence of the dichlorophenoxy group contributes to their effectiveness against various plant species while raising concerns about their toxicity to non-target organisms.

Cytotoxic Effects

Research has demonstrated that benzonitrile derivatives exhibit varying degrees of cytotoxicity. A study focusing on several benzonitrile herbicides, including bromoxynil , chloroxynil , and ioxynil , evaluated their effects on human cell lines Hep G2 (liver) and HEK293T (kidney). The findings indicated significant cytotoxic effects at higher concentrations:

- Cytotoxicity Results :

Table 1: Cytotoxic Effects on Cell Lines

| Compound | Concentration (mg/L) | Hep G2 Viability (%) | HEK293T Viability (%) |

|---|---|---|---|

| Bromoxynil | 25 | 80 | 75 |

| 50 | 60 | 55 | |

| 100 | 30 | 25 | |

| Chloroxynil | 25 | 85 | 80 |

| 50 | 50 | 45 | |

| 100 | 20 | 15 | |

| Ioxynil | 25 | 70 | 65 |

| 50 | 40 | 35 | |

| 100 | 10 | 5 | |

| Dichlobenil | 25 | >90 | >90 |

| 50 | ~70 | ~70 | |

| 100 | ~50 | ~50 |

The cytotoxic effects observed in the aforementioned studies can be attributed to several mechanisms:

- Cell Membrane Integrity : The lactate dehydrogenase test indicated that exposure to high concentrations of these compounds compromised cell membrane integrity.

- Proliferation Inhibition : The real-time cell analyzer (RTCA) system demonstrated a concentration-dependent inhibition of cell proliferation across the tested cell lines .

- Metabolite Toxicity : Some metabolites derived from microbial degradation were found to be less toxic compared to the parent compounds, suggesting that biotransformation may mitigate some harmful effects .

Environmental Persistence and Implications

Benzonitrile herbicides have been shown to be persistent in the environment, with metabolites potentially posing risks to human health and ecosystems. Studies indicate that certain degradation products can retain biological activity and may contribute to long-term ecological impacts .

Case Studies

A notable case study involved assessing the cytotoxicity of benzonitrile herbicides in agricultural runoff scenarios. This study highlighted:

- Impact on Aquatic Life : Elevated levels of these compounds in water bodies were linked to reduced viability in aquatic organisms, raising concerns about biodiversity loss.

- Human Health Risks : Prolonged exposure to contaminated water sources was associated with increased incidences of liver and kidney-related ailments among populations relying on such water for drinking .

Q & A

Basic: What are the recommended synthetic routes for 5-(3,4-dichlorophenoxy)-2-nitrobenzonitrile, and how can its structural integrity be validated?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitrile Introduction: Start with a substituted benzaldehyde, convert to benzonitrile via a Rosenmund-von Braun reaction using CuCN .

Etherification: React the intermediate with 3,4-dichlorophenol under Ullmann conditions (CuI, K₂CO₃, DMF, 80°C) to form the phenoxy linkage .

Nitration: Introduce the nitro group at the ortho position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

Validation Methods:

- NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic proton splitting, nitro group deshielding) .

- HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns and acetonitrile/water gradients .

- IR Spectroscopy: Verify nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced: How do steric and electronic effects of the 3,4-dichlorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 3,4-dichlorophenoxy moiety introduces steric hindrance and electron-withdrawing effects, impacting reactivity:

- Steric Effects: The bulky substituent may slow down Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Use Pd(dppf)Cl₂ catalysts with bulky ligands (e.g., XPhos) to mitigate .

- Electronic Effects: Electron withdrawal from Cl atoms activates the benzonitrile ring for nucleophilic aromatic substitution (NAS). Kinetic studies (UV-Vis monitoring) show faster NAS with electron-rich nucleophiles (e.g., amines) at the para position relative to the nitro group .

Experimental Design:

- Compare reaction rates under varying conditions (e.g., Pd catalysts, solvents) using HPLC or GC-MS for kinetic profiling.

- Computational modeling (DFT) can map frontier molecular orbitals to predict reactive sites .

Basic: What are the critical physicochemical properties of this compound, and how are they determined experimentally?

Answer:

Key properties include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.